molecular formula C4H6N2O B041196 2-Cyano-N-methylacetamide CAS No. 6330-25-2

2-Cyano-N-methylacetamide

Cat. No. B041196
CAS RN: 6330-25-2
M. Wt: 98.1 g/mol
InChI Key: LIHUTSFYFGCWQP-UHFFFAOYSA-N
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Patent
US04038065

Procedure details

N-methyl cyanoacetamide (113 g., 1.15 mole), 2,4-pentanedione (115 g., 1.15 mole), piperidine (11.5 ml.) and anhydrous ethanol (250 ml.) are refluxed with stirring for 3 hours. The mixture is allowed to stand overnight at room temperature and the white crystalline precipitate is collected by filtration to give 1-methyl-3-cyano-4,6-dimethylpyrid-2-one, 144 g. (77.4% yield), mp. 202°-205° C.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:7])[CH2:4][C:5]#[N:6].[CH3:8][C:9](=O)[CH2:10][C:11](=O)[CH3:12].N1CCCCC1>C(O)C>[CH3:1][N:2]1[C:9]([CH3:8])=[CH:10][C:11]([CH3:12])=[C:4]([C:5]#[N:6])[C:3]1=[O:7]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
CNC(CC#N)=O
Name
Quantity
115 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
11.5 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the white crystalline precipitate is collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(C(=C(C=C1C)C)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.